molecular formula C13H23F3N4 B11731110 [3-(diethylamino)propyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[3-(diethylamino)propyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11731110
M. Wt: 292.34 g/mol
InChI Key: GMRSKFWHOJLHBE-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a diethylamino group attached to a propyl chain, which is further connected to a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with a suitable alkylating agent, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and bases to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features used in chemical research.

Properties

Molecular Formula

C13H23F3N4

Molecular Weight

292.34 g/mol

IUPAC Name

N',N'-diethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C13H23F3N4/c1-4-20(5-2)8-6-7-17-9-11-10-18-19(3)12(11)13(14,15)16/h10,17H,4-9H2,1-3H3

InChI Key

GMRSKFWHOJLHBE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

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